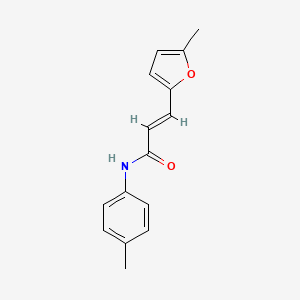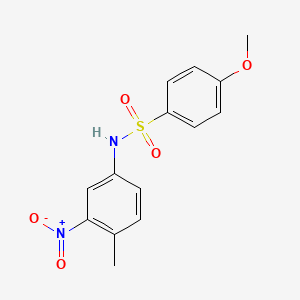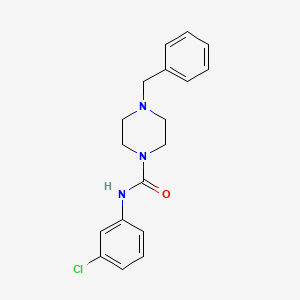![molecular formula C13H10N4O4 B5830493 N'-[(4-nitrobenzoyl)oxy]-2-pyridinecarboximidamide](/img/structure/B5830493.png)
N'-[(4-nitrobenzoyl)oxy]-2-pyridinecarboximidamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N'-[(4-nitrobenzoyl)oxy]-2-pyridinecarboximidamide, also known as NBPC, is a chemical compound that has been widely studied for its potential applications in scientific research. This compound belongs to the class of pyridinecarboximidamides and has a molecular formula of C14H10N4O4. In
作用機序
The mechanism of action of N'-[(4-nitrobenzoyl)oxy]-2-pyridinecarboximidamide involves its binding to the active site of HDACs, thereby inhibiting their activity. This leads to an increase in the acetylation of histones, which can result in changes in gene expression. The exact mechanism by which N'-[(4-nitrobenzoyl)oxy]-2-pyridinecarboximidamide binds to HDACs is still being studied, but it is thought to involve interactions between the pyridinecarboximidamide moiety and the active site of the enzyme.
Biochemical and physiological effects:
Studies have shown that N'-[(4-nitrobenzoyl)oxy]-2-pyridinecarboximidamide can have a variety of biochemical and physiological effects, depending on the specific system being studied. For example, in cancer cells, N'-[(4-nitrobenzoyl)oxy]-2-pyridinecarboximidamide has been shown to induce cell cycle arrest and apoptosis, while in neuronal cells, it has been shown to promote neurite outgrowth and protect against oxidative stress. These effects are likely due to the compound's ability to modulate gene expression through inhibition of HDACs.
実験室実験の利点と制限
One of the main advantages of using N'-[(4-nitrobenzoyl)oxy]-2-pyridinecarboximidamide in lab experiments is its specificity for HDACs. This allows researchers to selectively target these enzymes without affecting other cellular processes. However, one limitation of N'-[(4-nitrobenzoyl)oxy]-2-pyridinecarboximidamide is its relatively low potency compared to other HDAC inhibitors. This can make it difficult to achieve the desired effects at lower concentrations, which may limit its usefulness in certain applications.
将来の方向性
There are several potential future directions for research on N'-[(4-nitrobenzoyl)oxy]-2-pyridinecarboximidamide. One area of interest is the development of more potent analogs that can achieve the desired effects at lower concentrations. Another area of interest is the exploration of the compound's effects on other enzymes and cellular processes beyond HDACs. Finally, the potential therapeutic applications of N'-[(4-nitrobenzoyl)oxy]-2-pyridinecarboximidamide in various diseases, such as cancer and neurodegenerative disorders, warrant further investigation.
合成法
N'-[(4-nitrobenzoyl)oxy]-2-pyridinecarboximidamide can be synthesized using a variety of methods, including the reaction of 2-aminopyridine with 4-nitrobenzoyl chloride in the presence of a base such as triethylamine. The resulting product can be purified using column chromatography and characterized using techniques such as NMR spectroscopy and mass spectrometry.
科学的研究の応用
N'-[(4-nitrobenzoyl)oxy]-2-pyridinecarboximidamide has been studied extensively for its potential applications in scientific research. One of the main areas of interest is its ability to inhibit the activity of certain enzymes, such as histone deacetylases (HDACs). HDACs are involved in the regulation of gene expression and have been implicated in a variety of diseases, including cancer and neurodegenerative disorders. Inhibition of HDACs by compounds such as N'-[(4-nitrobenzoyl)oxy]-2-pyridinecarboximidamide has been shown to have potential therapeutic benefits in these diseases.
特性
IUPAC Name |
[(Z)-[amino(pyridin-2-yl)methylidene]amino] 4-nitrobenzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10N4O4/c14-12(11-3-1-2-8-15-11)16-21-13(18)9-4-6-10(7-5-9)17(19)20/h1-8H,(H2,14,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KJFWHQLSTQCOPR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)C(=NOC(=O)C2=CC=C(C=C2)[N+](=O)[O-])N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=NC(=C1)/C(=N/OC(=O)C2=CC=C(C=C2)[N+](=O)[O-])/N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10N4O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
3.2 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID24812821 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-(4-methoxyphenyl)-2-[(2-methylbenzyl)thio]acetamide](/img/structure/B5830423.png)

![4-oxo-3-(2-oxo-2-phenylethyl)-3,4,6,7,8,9-hexahydropyrimido[4,5-b]indolizine-10-carbonitrile](/img/structure/B5830453.png)
![N-[5-(1-cyclohexen-1-ylmethyl)-1,3,4-thiadiazol-2-yl]-N'-phenylurea](/img/structure/B5830461.png)
![4-({3-[(2-chlorobenzyl)oxy]benzyl}amino)phenol](/img/structure/B5830467.png)

![N-[3-(acetylamino)phenyl]-2-[(5-methyl-1,3,4-thiadiazol-2-yl)thio]acetamide](/img/structure/B5830486.png)
![N'-(2-chloro-6-fluorobenzylidene)-2-[(3,5-dioxo-2,3,4,5-tetrahydro-1,2,4-triazin-6-yl)amino]propanohydrazide](/img/structure/B5830503.png)
![N-[4-(2-acetyl-3-oxo-1-buten-1-yl)phenyl]butanamide](/img/structure/B5830515.png)
![N-[4-hydroxy-2-methyl-3-(3-oxobutyl)-6-quinolinyl]acetamide](/img/structure/B5830516.png)
![2-[(2,4-dichlorobenzyl)oxy]-4-(diethylamino)benzaldehyde [4-[(4-fluorophenyl)amino]-6-(1-piperidinyl)-1,3,5-triazin-2-yl]hydrazone](/img/structure/B5830528.png)
